9-(2-Hydroxypropyl)adenine
Overview
Description
9-(2-Hydroxypropyl)adenine , also known by its synonyms such as 6-Amino-alpha-methyl-9H-purine-9-ethanol and (RS)-9-(2-Hydroxypropyl)adenine, is a chemical compound with the molecular formula C8H11N5O . It belongs to the class of nucleoside analogs and has garnered interest due to its potential applications in antiviral research .
Synthesis Analysis
The synthetic route for ®-9-(2-Hydroxypropyl)adenine involves several steps. It is commonly used as an intermediate in the synthesis of nucleoside analogs like fludarabine and cladribine. The manufacturing process ensures consistent quality and high yields, making it a preferred choice for researchers .
Molecular Structure Analysis
The molecular structure of 9-(2-Hydroxypropyl)adenine consists of a purine base (adenine) linked to a hydroxypropyl group. The hydroxypropyl moiety is attached to the N9 position of adenine. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary based on its context and functional groups, it can participate in nucleophilic substitution reactions, hydrogen bonding, and interactions with other biomolecules. Researchers often explore its reactivity to design novel derivatives with improved properties .
Scientific Research Applications
Broad-Spectrum Antiviral Activity
9-(2-Hydroxypropyl)adenine has been identified as a potent inhibitor of various DNA and RNA viruses. Studies have shown its efficacy in inhibiting the replication of viruses such as vaccinia, herpes simplex, measles, and vesicular stomatitis both in vitro and in vivo. For instance, it significantly reduced the mortality rate of mice inoculated with vesicular stomatitis virus (De Clercq, Descamps, De Somer, & HOLÝ, 1978).
Synthesis and Modification
The compound has been synthesized through reactions with nucleic acid bases and epoxides. For example, the reaction of adenine with propylene oxide results in the formation of 9-(2-hydroxypropyl)adenine (Kondo, Sato, & Takemoto, 1973). Additionally, methods for the synthesis of isotopically labeled versions of this compound have been developed, which are crucial in drug discovery and development (Rivera et al., 2016).
Inhibition of Adenosine Deaminase
9-(2-Hydroxypropyl)adenine and its derivatives have been studied as inhibitors of adenosine deaminase. These studies have provided insights into the binding mechanisms of these compounds to the enzyme, highlighting the role of the hydroxyl group in the interaction (Schaeffer, Schwender, & Johnson, 1965).
Antiviral Agents Against Human Immunodeficiency Virus (HIV)
Alkoxyalkyl esters of 9-(2-Hydroxypropyl)adenine have been synthesized and demonstrated potent inhibitory effects against both wild-type and drug-resistant variants of HIV. These compounds have shown low effective concentrations in inhibiting HIV replication, making them promising candidates for HIV therapy (Hostetler et al., 2006).
Inhibition of Potato Virus X Replication
Research has also revealed the effectiveness of 9-(2-Hydroxypropyl)adenine in inhibiting the replication of potato virus X (PVX). This suggests potential applications in the field of agricultural virology (Schuster & Holý, 1988).
Future Directions
properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Hydroxypropyl)adenine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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